molecular formula C9H13FN2 B2399751 4-Fluoro-N2-isopropylbenzene-1,2-diamine CAS No. 1026934-69-9

4-Fluoro-N2-isopropylbenzene-1,2-diamine

Cat. No. B2399751
CAS RN: 1026934-69-9
M. Wt: 168.215
InChI Key: KVWKNKQHTOSTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N2-isopropylbenzene-1,2-diamine, also known as 4-Fluoro-2-isopropylaniline, is an organic compound with a wide range of applications in the scientific research community. It is an important building block for the synthesis of a variety of compounds, and has been used for the synthesis of drugs, dyes, and other organic compounds. 4-Fluoro-N2-isopropylbenzene-1,2-diamine is a colorless liquid and has a boiling point of 185-187°C. It is soluble in water, ethanol and other polar solvents.

Safety and Hazards

The safety data sheet for 4-Fluorobenzene-1,2-diamine, a related compound, indicates that it is harmful if swallowed or in contact with skin, toxic if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

properties

IUPAC Name

4-fluoro-2-N-propan-2-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWKNKQHTOSTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N2-isopropylbenzene-1,2-diamine

Synthesis routes and methods

Procedure details

(5-Fluoro-2-nitrophenyl)isopropylamine (2.1 g, 12.6 mmol) was dissolved in EtOAc (60 mL) and the flask evacuated and flushed with nitrogen gas, prior to the addition of 10% Pd/C (0.21 g). The mixture was stirred under an atmosphere of hydrogen gas overnight. A further amount of 10% Pd/C (0.21 g) was added and the mixture was stirred under an atmosphere of hydrogen for a further 3 h. A further amount of 10% Pd/C (0.21 g) was added and the mixture stirred under an atmosphere of hydrogen for a further 2 h. The resultant mixture was filtered through Celite® under an atmosphere of nitrogen and the filtrate concentrated in vacuo to afford the title compound as a dark red oil (1.5 g, 88%). 1H NMR (CDCl3, 400 MHz): δ 6.62 (1H, dd, J=8.34, 5.72 Hz), 6.36 (1H, dd, J=11.17, 2.77 Hz), 6.28 (1H, td, J=8.43, 2.75 Hz), 3.61-3.47 (1H, m), 1.24 (6H, d, J=6.27 Hz)
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
88%

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